molecular formula C16H16N6O3 B2746537 3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 569336-53-4

3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2746537
CAS RN: 569336-53-4
M. Wt: 340.343
InChI Key: CZMPKOODXLPBAP-UHFFFAOYSA-N
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Description

Triazolo and quinoxaline derivatives are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of these compounds often involves aromatic nucleophilic substitution . For example, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds is often studied using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve reduction processes . For example, triazolo [4,3- a ]pyrimidines were prepared by the reduction of 5,6,7-trisubstituted 2- (arylhydrazinylidene)-5 H - [1,3]thiazolo [3,2- a ]- pyrimidin-3 (2 H )-ones with NaBH 4 in the presence of V 2 O 5 at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often studied using techniques like mass spectrometry .

Scientific Research Applications

Antifungal Applications

Triazole derivatives are widely recognized for their antifungal properties. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts the cell membrane’s integrity, leading to the death of the fungal cell .

Anticancer Research

Some triazole compounds have shown potential in anticancer research. They can act as inhibitors of various enzymes involved in cancer cell proliferation. For instance, letrozole and anastrozole are triazole derivatives used in the treatment of breast cancer by inhibiting aromatase, an enzyme that synthesizes estrogens .

Antimicrobial Properties

Triazoles have been employed in the development of new antibacterial agents to combat multidrug-resistant pathogens. Their ability to bind with a variety of enzymes and receptors in the biological system makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Preservation of Cultural Heritage

Innovative applications of triazole derivatives include the preservation of cultural heritage. For example, triazole-based compounds have been used to combat fungal deterioration of ancient Egyptian mummy cartonnage, showcasing their potential in the conservation of historical artifacts .

Energetic Materials

Triazole derivatives have been explored as components of energetic materials due to their good thermal stability and detonation properties. These materials are used in various applications, including explosives and propellants .

Agricultural Research

In the agricultural sector, triazole derivatives serve as fungicides and insecticides. They help protect crops by controlling fungal diseases and managing insect populations, thereby contributing to increased agricultural productivity .

Safety and Hazards

The safety and hazards associated with these compounds are typically evaluated through cytotoxicity screenings . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .

Future Directions

The future directions in the research of these compounds often involve further exploration of their antimicrobial and antiviral properties . For example, to increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved .

properties

IUPAC Name

8-(4-methoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-19-11-13(20(2)16(24)21(3)14(11)23)22-12(17-18-15(19)22)9-5-7-10(25-4)8-6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMPKOODXLPBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12042970

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